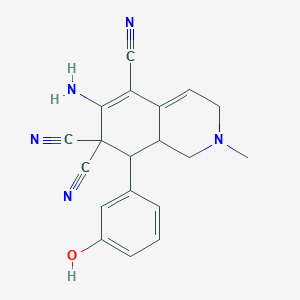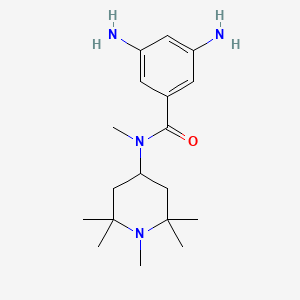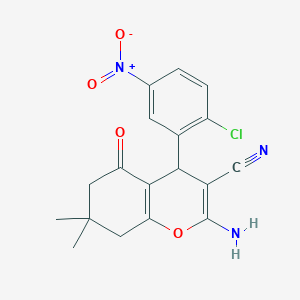![molecular formula C6H10NO3P B11104239 {[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE: is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE typically involves the reaction of acetyl chloride with allylamine to form acetyl(allyl)amine. This intermediate is then reacted with a suitable phosphinate source, such as methylphosphinic acid, under controlled conditions to yield [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. Advanced techniques like distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions, where the acetyl or allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with different functional groups.
Scientific Research Applications
Chemistry: [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: In biological research, [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE is studied for its potential as an enzyme inhibitor. It can interact with enzymes that have phosphorus-containing active sites, thereby modulating their activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating diseases that involve dysregulated enzyme activity.
Industry: In industrial applications, [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE is used as an additive in flame retardants and plasticizers. Its ability to form stable phosphorus-carbon bonds makes it valuable in materials science.
Mechanism of Action
The mechanism of action of [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
[ACETYL(ALLYL)AMINO]METHYLPHOSPHONATE: Similar in structure but with a phosphonate group instead of a phosphinate group.
[ACETYL(ALLYL)AMINO]METHYLPHOSPHITE: Contains a phosphite group, differing in oxidation state and reactivity.
[ACETYL(ALLYL)AMINO]METHYLPHOSPHATE: Features a phosphate group, commonly used in biological systems.
Uniqueness: [ACETYL(ALLYL)AMINO]METHYLPHOSPHINATE is unique due to its specific combination of acetyl, allyl, and phosphinate groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C6H10NO3P |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
[acetyl(prop-2-enyl)amino]methyl-oxido-oxophosphanium |
InChI |
InChI=1S/C6H10NO3P/c1-3-4-7(6(2)8)5-11(9)10/h3H,1,4-5H2,2H3 |
InChI Key |
ANQALJHWPQRZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104160.png)

![(2Z)-2-{4-[methyl(phenyl)amino]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11104175.png)

![2-{[(4-fluorophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11104184.png)

![{2-bromo-4-[(Z)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B11104192.png)
![3-[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B11104205.png)
![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B11104206.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11104226.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B11104244.png)
![1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11104250.png)
![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
